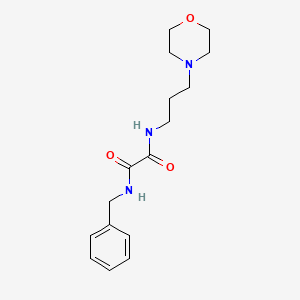

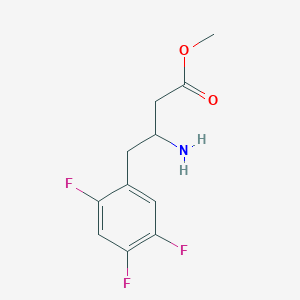

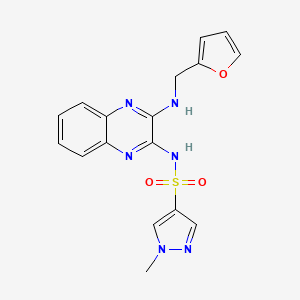

N1-benzyl-N2-(3-morpholinopropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N2-(3-morpholinopropyl)oxalamide is a chemical compound used in scientific research. It is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction plays a critical role in the regulation of cell growth and proliferation, making N1-benzyl-N2-(3-morpholinopropyl)oxalamide an important tool for studying these processes.

Scientific Research Applications

Generation of Reactive Oxygen Species

Research has demonstrated the capability of compounds similar to N1-benzyl-N2-(3-morpholinopropyl)oxalamide in generating reactive oxygen species, such as hydroxyl radicals, through the simultaneous generation of superoxide and nitric oxide. This property is significant for understanding cellular oxidative stress mechanisms and potential therapeutic applications in controlling inflammatory processes (Hogg et al., 1992).

Synthesis and Drug Development

The synthesis of N1-benzyl-N2-(3-morpholinopropyl)oxalamide derivatives has been explored for their potential as pharmacological agents. For instance, derivatives have been synthesized for the potential inhibition of enzymes or receptors, indicating their utility in drug development and therapeutic applications. An example includes the synthesis of NK1 receptor antagonists, highlighting the compound's role in creating molecules with significant pharmacological activity (Brands et al., 2003).

Chemotherapy and Antifungal Applications

Derivatives of N1-benzyl-N2-(3-morpholinopropyl)oxalamide have also been studied for their antifungal properties. The synthesis of Co(III) complexes with these derivatives demonstrated potential antifungal activity against various pathogens, indicating a promising application in the treatment of fungal infections and in agricultural chemistry (Zhou Weiqun et al., 2005).

Antioxidant and Protective Effects

Research has indicated that morpholine derivatives can have antioxidant and protective effects, particularly in reducing the cytotoxicity associated with oxidative stress. The generation of nitric oxide and superoxide by similar compounds and their subsequent interactions leading to the formation of less harmful species underscores their potential in therapeutic applications focused on mitigating oxidative damage (Gergeľ et al., 1995).

Catalysis and Chemical Synthesis

The role of N1-benzyl-N2-(3-morpholinopropyl)oxalamide derivatives in catalysis and chemical synthesis has been explored, with studies demonstrating their efficacy in facilitating reactions such as the transfer hydrogenation of ketones. This application is crucial for the development of efficient and selective synthetic methodologies in organic chemistry and industrial processes (Singh et al., 2010).

properties

IUPAC Name |

N'-benzyl-N-(3-morpholin-4-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c20-15(16(21)18-13-14-5-2-1-3-6-14)17-7-4-8-19-9-11-22-12-10-19/h1-3,5-6H,4,7-13H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMHEXGRNMUJFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807176 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N1-benzyl-N2-(3-morpholinopropyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

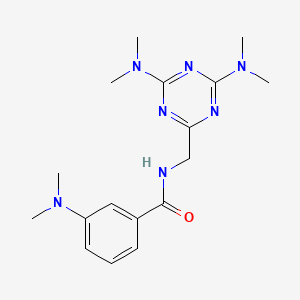

![2-(2-Methoxyphenyl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2471404.png)

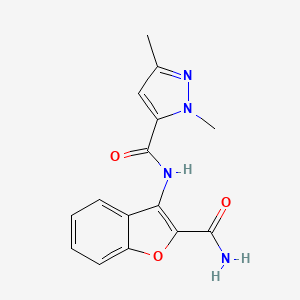

![methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B2471409.png)

![3-(4-Fluoro-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2471417.png)

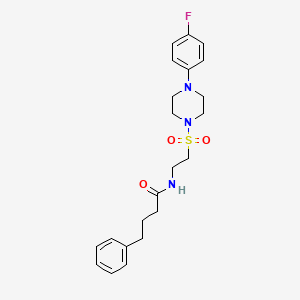

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2471419.png)

![Benzyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2471424.png)